REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([F:10])([F:9])[F:8])=[CH:5][C:4]([OH:11])=[CH:3][C:2]=1[C:12]([F:15])([F:14])[F:13].[OH-].[Na+].Br[CH2:19][C:20]([OH:22])=[O:21].C(=O)([O-])[O-].[K+].[K+].Cl>O>[F:15][C:12]([F:13])([F:14])[C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([C:7]([F:9])([F:8])[F:10])[CH:1]=1)[O:11][CH2:19][C:20]([OH:22])=[O:21] |f:1.2,4.5.6|
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Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=C(C=C1C(F)(F)F)O)C(F)(F)F
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Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
76.4 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
After stirring at 0°-10° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added in one portion
|
Type
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CUSTOM
|
Details
|
The stirred reaction mixture
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Type
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TEMPERATURE
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Details
|
was heated at 80°-90° C. for 24 hours
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Duration
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24 h
|
Type
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FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water until the washings
|
Type
|
CUSTOM
|
Details
|
air-dried at 25°-30° C
|
Type
|
CUSTOM
|
Details
|
A product with a melting point of 103°-104° C. was obtained in 80% yield
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(OCC(=O)O)C=C(C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |